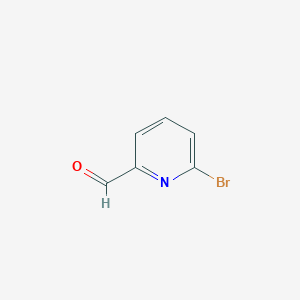

6-Bromopyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-3-1-2-5(4-9)8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWFHFNGMCPMOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373691 | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34160-40-2 | |

| Record name | 6-Bromo-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34160-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Bromopyridine-2-carbaldehyde physical and chemical properties

An In-depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound (BPCA), a pivotal heterocyclic intermediate in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers insights into the causality behind its reactivity, practical guidance for its use, and a comprehensive look at its applications, grounded in authoritative references.

Introduction: The Strategic Importance of a Versatile Building Block

This compound (CAS No: 34160-40-2 ) is a substituted pyridine derivative that has emerged as a cornerstone reagent in diverse synthetic endeavors.[1] Its structure, featuring a pyridine ring functionalized with both an electrophilic aldehyde group and a bromine atom amenable to cross-coupling reactions, provides a powerful and versatile platform for molecular construction. This dual reactivity allows for sequential and site-selective modifications, making it an invaluable precursor in the synthesis of complex molecules for pharmaceuticals, advanced materials, and catalysis.[1][2][3] The molecule is typically a white to light brown crystalline powder, underscoring its stability for handling and storage under appropriate conditions.[1]

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The key characteristics of BPCA are summarized below.

Key Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 34160-40-2 | [1][4] |

| Molecular Formula | C₆H₄BrNO | [1] |

| Molecular Weight | 186.01 g/mol | [1] |

| Appearance | White to beige/light brown crystalline powder | [1] |

| Melting Point | 81-85 °C (lit.) | [1][5][6] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1][5] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][5] |

| Solubility | Soluble in chloroform, dichloromethane, ether, ethyl acetate, and methanol.[1][5][7] Insoluble in water.[6][7] | |

| pKa | 1.00 ± 0.10 (Predicted) | [1] |

Molecular Structure and Spectroscopic Profile

Quantum chemical calculations and crystallographic studies reveal that the this compound molecule is essentially planar.[2][3] In its crystalline state, it adopts a monoclinic structure where the aldehyde's oxygen atom is oriented trans to the pyridine's nitrogen atom.[3] This planarity facilitates π-electron delocalization, which influences its chemical reactivity.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characteristic of a substituted pyridine ring. For a derivative, the phenylhydrazone, key shifts were observed between 6.8 and 10.8 ppm in DMSO-d6.[8]

-

¹³C NMR: The carbon spectrum for the same derivative showed peaks in the range of 112 to 157 ppm.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for C-H, C=C, and C=N stretching, with a notable N-H stretch appearing around 3228 cm⁻¹ in its hydrazone derivative.[8] The parent compound's spectrum is available in spectral databases for comparison.[3]

Chemical Reactivity and Synthetic Profile

The synthetic utility of BPCA stems from the distinct reactivity of its two primary functional groups: the aldehyde and the C-Br bond.

-

The Aldehyde Group: As a classic electrophilic center, the aldehyde is susceptible to nucleophilic attack.[9][10] This makes it a prime site for forming imines and Schiff bases, which are crucial in developing bidentate ligands.[10] It readily participates in reactions such as aldol couplings, Wittig reactions, and reductions to form the corresponding alcohol. Its reactivity is central to its role in building molecular complexity.[11][12]

-

The Bromo-Substituent: The bromine atom at the 6-position is a key handle for modern cross-coupling chemistry. It can be readily displaced or used in reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine core, attaching various organic fragments.

-

Stability: BPCA is stable under normal conditions but is incompatible with strong oxidizing agents and strong bases.[13][14] The aldehyde group can be sensitive to air, making storage under an inert atmosphere (like nitrogen or argon) crucial for maintaining its purity and reactivity, especially for use in sensitive organometallic reactions.[9][11]

Caption: Key reaction sites of this compound.

Synthesis and Purification Workflow

Several synthetic routes to BPCA have been established, typically starting from either 2-bromo-6-methylpyridine or 2,6-dibromopyridine.[1][15] The latter is a common and efficient method involving a halogen-metal exchange followed by formylation.

Example Synthetic Protocol: From 2,6-Dibromopyridine

This protocol is a representative method adapted from literature procedures.[7][15] The core principle is a selective monolithiation of 2,6-dibromopyridine at low temperature, followed by quenching the resulting organolithium species with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is purged with dry nitrogen.

-

Initial Reagents: Anhydrous toluene (3 L) is added to the flask, followed by 2,6-dibromopyridine (500 g, 2.11 mol).[7][15] The mixture is stirred and cooled to below -5 °C using an appropriate cooling bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -5 °C. The addition typically takes around 1.5 hours.[15] The progress of the metal-halogen exchange can be monitored by TLC analysis of quenched aliquots.[7][15]

-

Formylation: After the lithiation is complete (stirring for an additional 45 minutes is common), N,N-Dimethylformamide (DMF) is added slowly, again maintaining a low temperature.

-

Quenching and Workup: The reaction is carefully quenched by transferring the mixture into a solution of citric acid in water (e.g., 1 kg citric acid in 4 L water).[7]

-

Extraction: The organic layer is separated, washed sequentially with water and saturated sodium chloride solution.[7][15]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as an off-white to yellow solid.[7][15]

Caption: Workflow for the synthesis and purification of BPCA.

Key Applications in Research and Drug Development

The versatility of BPCA makes it a high-value intermediate across several scientific domains.[1]

-

Pharmaceutical Development: BPCA is a crucial building block for constructing novel drug scaffolds and active pharmaceutical ingredients (APIs).[1] Its functional groups allow for selective modifications to explore diverse molecular frameworks, aiding in the discovery of new therapeutic agents.[1] For instance, it is used in synthesizing chalcone derivatives, a class of compounds investigated for their chemopreventive properties.[16]

-

Ligand Synthesis and Catalysis: The compound is an essential precursor for synthesizing ligands like Tris[(pyridyl)methyl]amine (TPA), which are widely applied in asymmetric catalysis and the formation of metal complexes.[1][7][11][12] The ability to tune the electronic and steric properties of these ligands by modifying the BPCA starting material is a key advantage for catalyst design.

-

Materials Science: BPCA is employed in the synthesis of advanced materials, including meso-substituted trans-A₂B₂-porphyrins.[6][7] These materials have applications in areas such as light-harvesting, sensing, and electronics.

Safety, Handling, and Storage

Proper handling of BPCA is critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification and Precautionary Measures

BPCA is classified as hazardous. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye, skin, and respiratory irritation.[13][14][17][18]

| Hazard Class | Hazard Statement | Precautionary Statement |

| Acute Toxicity | H302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[18] |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection.[19] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[18] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area.[19] |

Handling and Storage Recommendations

-

Handling: Always handle BPCA in a well-ventilated area, preferably within a chemical fume hood.[13][14] Use appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid dust formation and inhalation.[14] Given its sensitivity to oxidation, for high-purity applications, handling under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is recommended.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][17] Recommended storage temperatures are typically refrigerated at 2-8°C, with some suppliers recommending -20°C for long-term storage, often under a nitrogen atmosphere.[1][5][11] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13][14]

Conclusion

This compound is far more than a simple chemical intermediate; it is a foundational building block that empowers innovation in pharmaceutical discovery, catalytic science, and materials engineering. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, ensure its continued importance in modern organic synthesis. By understanding its characteristics and adhering to proper handling protocols, researchers can fully leverage the synthetic potential of this powerful reagent.

References

-

Research Value of this compound in Organic Synthesis. SACH. [Link]

-

This compound phenylhydrazone. ResearchGate. [Link]

-

Mastering Air-Sensitive Reagents: A Guide to Handling this compound. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

(PDF) this compound. ResearchGate. [Link]

-

Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health (NIH). [Link]

-

This compound, CAS No. 34160-40-2. iChemical. [Link]

-

New hybrid bromopyridine-chalcones as in vivo phase II enzyme inducers: potential chemopreventive agents. ResearchGate. [Link]

-

Pyridine-2-carbaldehyde. Wikipedia. [Link]

Sources

- 1. Value of this compound in Organic Synthesis [hzsqchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS RN 34160-40-2 | Fisher Scientific [fishersci.ca]

- 5. This compound CAS#: 34160-40-2 [amp.chemicalbook.com]

- 6. 34160-40-2 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 34160-40-2 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Cas Landing [thermofisher.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. This compound, CAS No. 34160-40-2 - iChemical [ichemical.com]

- 19. 6-Bromopyridine-2-carboxamide 98% - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: Synthesis, Properties, and Applications

Abstract

6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a versatile heterocyclic building block of significant interest to the pharmaceutical, materials science, and coordination chemistry sectors. Its bifunctional nature, featuring a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, allows for sequential and site-selective modifications. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic profile, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Pyridine

In the landscape of synthetic chemistry, molecules that offer multiple, orthogonally reactive sites are of paramount importance. This compound is a prime example of such a strategic intermediate. The pyridine core, an essential motif in numerous bioactive compounds, is functionalized with two distinct handles:

-

The Aldehyde Group (C-2 position): This electrophilic center readily participates in classical carbonyl chemistry, including condensations (e.g., Knoevenagel, Wittig), reductive aminations, and additions of organometallic reagents to form secondary alcohols.

-

The Bromo Group (C-6 position): This atom serves as a robust leaving group in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the formation of C-C, C-N, and C-O bonds.

This dual reactivity profile allows for the precise and controlled construction of complex molecular architectures, making it a valuable precursor for novel ligands, pharmaceutical scaffolds, and functional materials.[1][2]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-defined, ensuring its reliable use in synthetic protocols.

Physical and Chemical Properties

The key physical and chemical data for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 34160-40-2 | |

| Molecular Formula | C₆H₄BrNO | |

| Molecular Weight | 186.01 g/mol | |

| Appearance | White to light yellow/pale brown crystalline powder or flakes. | [3] |

| Melting Point | 81-85 °C (lit.) | [4] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [5] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water. | [3] |

| Storage | Store at 2-8°C under an inert atmosphere, protected from light and air. | [4] |

Spectroscopic Characterization

A comprehensive spectroscopic analysis is crucial for confirming the identity and purity of this compound.

While experimentally verified spectra in peer-reviewed literature are sparse, predicted data and chemical principles provide a clear expected profile.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~9.8 ppm (s, 1H): The aldehydic proton is highly deshielded and appears as a singlet.[5]

-

δ ~7.7-7.9 ppm (m, 3H): The three protons on the pyridine ring exhibit a characteristic splitting pattern. The H4 proton typically appears as a triplet, coupled to both H3 and H5. The H3 and H5 protons appear as doublets of doublets.[5]

-

-

¹³C NMR: Expected signals include the carbonyl carbon (~190-195 ppm), two quaternary carbons (C2 and C6, with C6 being attached to bromine appearing further upfield), and three CH carbons in the aromatic region (~120-140 ppm).

Detailed vibrational studies have been conducted, confirming the molecular structure.[6][7]

-

Infrared (IR) Spectroscopy: Key stretches include a strong C=O band for the aldehyde group, typically around 1700-1720 cm⁻¹, and various C=C and C=N stretching frequencies characteristic of the pyridine ring.

-

Raman Spectroscopy: Complements the IR data, providing further insight into the vibrational modes of the molecule.[6]

Mass spectrometry confirms the molecular weight and the presence of bromine through its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak [M]⁺ would be observed at m/z 185 and 187.

Single-crystal X-ray diffraction studies have determined the solid-state structure of this compound. The compound crystallizes in a monoclinic system with the space group P2₁/a.[3] The molecule is essentially planar, and in the crystal lattice, molecules are linked into chains by weak C—H···N hydrogen bonds.[3]

Synthesis and Reactivity

Understanding the synthesis of the title compound and its subsequent reactivity is key to its effective application.

Synthetic Protocol: A Validated Approach

A common and high-yielding synthesis starts from 2,6-dibromopyridine, involving a selective metal-halogen exchange followed by formylation.[3] This method's causality lies in the differential reactivity of organolithium and Grignard reagents, which allows for a controlled, one-pot procedure.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactor Setup: A multi-necked flask is equipped with a mechanical stirrer, addition funnel, nitrogen inlet, and thermocouple under an inert atmosphere.

-

Reagent Preparation: Anhydrous toluene is added to the flask, followed by n-butyllithium. The system is cooled to -15 °C. Butylmagnesium chloride is then added slowly, maintaining the temperature below 0 °C to form a mixed metal reagent.

-

Metal-Halogen Exchange: A solution of 2,6-dibromopyridine in anhydrous toluene is added slowly to the cooled suspension. The organometallic reagent selectively replaces one of the bromine atoms.

-

Formylation: N,N-Dimethylformamide (DMF) is added to the reaction mixture. The newly formed pyridyl-metal species attacks the carbonyl carbon of DMF.

-

Workup: The reaction is quenched by transferring the mixture into an aqueous solution of citric acid. This protonates the intermediate and hydrolyzes the resulting adduct to form the aldehyde.

-

Isolation: The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound as a solid.[3]

Core Reactivity Pathways

The true synthetic power of this molecule is realized by exploiting its two functional groups. The choice of reaction conditions dictates which site is addressed, enabling a modular approach to synthesis.

Caption: Dual reactivity pathways of this compound.

Field-Proven Applications & Protocols

Ligand Synthesis

A primary application of this compound is in the synthesis of complex chelating ligands, such as Tris[(pyridyl)methyl]amine (TPA) derivatives.[3] The aldehyde allows for the construction of imine-based arms, which can then be reduced to stable amines, creating sophisticated scaffolds for metal coordination. These ligands are vital for developing advanced catalysts and biomimetic complexes.[1]

Pharmaceutical Scaffolding

The 2-formyl-6-halopyridine motif is a valuable starting point in drug discovery. The bromine atom can be replaced via cross-coupling to introduce diverse aryl or alkyl groups, while the aldehyde can be elaborated into various functional groups, enabling the rapid generation of compound libraries for screening.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The following is a representative, field-proven protocol adaptable for coupling this compound with various arylboronic acids.

Objective: To synthesize 6-Aryl-pyridine-2-carbaldehyde derivatives.

Causality of Component Choices:

-

Catalyst: A palladium(0) source (e.g., Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂ and a phosphine ligand) is required to initiate the catalytic cycle.[8]

-

Ligand (e.g., SPhos, PPh₃): Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

-

Base (e.g., K₂CO₃, K₃PO₄): Essential for the transmetalation step, activating the boronic acid component.[8]

-

Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene) and water is typically used to dissolve both the organic and inorganic reagents.[8]

Step-by-Step Methodology:

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Heat the reaction mixture with stirring to 80-100 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound is an irritant and requires careful handling.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended.[4]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[9]

-

Incompatibilities: Avoid strong oxidizing agents and strong bases.[10]

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its predictable and orthogonal reactivity. The aldehyde and bromo functionalities provide chemists with a robust platform for modular synthesis, enabling the efficient construction of complex molecules for applications ranging from catalysis to medicine. By understanding its fundamental properties, synthetic routes, and reactivity patterns as detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic programs to drive innovation.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyridine Aldehydes in Modern Organic Synthesis. [Link]

-

Autech Industry Co.,Limited. (2024). Research Value of this compound in Organic Synthesis. [Link]

-

Fujita, M., et al. (2007). Supporting Information for "Self-Assembled M24L48 Spheres and Their Sharp Structural Transition upon Guest Encapsulation". Wiley-VCH. [Link]

-

Zhang, H.-X., et al. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1715–o1716. [Link]

-

Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health. [Link]

-

iChemical. (n.d.). This compound, CAS No. 34160-40-2. [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 6-Bromo-2-pyridinecarboxaldehyde. [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.utah.edu [chemistry.utah.edu]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. chem.libretexts.org [chem.libretexts.org]

Structure and Vibrational Spectra of 6-Bromopyridine-2-carbaldehyde: A Spectroscopic and Computational Analysis

An In-Depth Technical Guide

Abstract

6-Bromopyridine-2-carbaldehyde (BPCA) is a pivotal molecular building block in the fields of supramolecular chemistry, catalysis, and the synthesis of complex molecules like porphyrins.[1][2] A profound understanding of its three-dimensional structure and vibrational dynamics is essential for predicting its reactivity, intermolecular interactions, and role in the design of novel materials and pharmaceuticals. This guide provides a comprehensive analysis of the structural and spectroscopic properties of BPCA, integrating experimental data from X-ray crystallography, Infrared (IR) spectroscopy, and Raman spectroscopy with high-level computational analysis using Density Functional Theory (DFT). We delve into the conformational possibilities of the molecule, detail its crystalline architecture, and provide a definitive assignment of its vibrational modes. This document is intended to serve as an authoritative resource, complete with detailed experimental and computational protocols for researchers working with this versatile compound.

Molecular and Crystal Structure

The functionality and application of BPCA are fundamentally dictated by its molecular geometry and how individual molecules arrange themselves in the solid state.

Conformational Analysis: The Isolated Molecule

From a theoretical standpoint, the orientation of the aldehyde group relative to the pyridine ring's nitrogen atom gives rise to two primary conformers: trans and cis.[1]

-

The trans Conformer: This is the most stable form of the isolated molecule.[1][3] Its stability is attributed to favorable intramolecular interactions, specifically a C–H···O=C and a C(=O)H···N hydrogen bond. In this conformation, the aldehyde oxygen atom points away from the pyridine nitrogen.

-

The cis Conformer: This is a higher-energy conformer where the aldehyde oxygen is oriented towards the nitrogen atom. This arrangement results in repulsive interactions (e.g., C–H···H–C(=O)), rendering it less stable.[1][[“]]

Broadband UV irradiation (λ ≥ 235 nm) of BPCA isolated in a cryogenic matrix can induce the conversion of the stable trans conformer into the higher-energy cis form.[1][[“]]

Caption: Molecular structures of the trans and cis conformers of BPCA.

Solid-State Crystal Structure

In the solid phase, BPCA molecules adopt only the more stable trans conformation.[1] X-ray diffraction studies have revealed that BPCA crystallizes in a monoclinic system with the space group P2₁/a.[1][2] The molecule in the crystal is essentially planar.[2] The crystal packing is stabilized by a network of weak intermolecular interactions, primarily of the H···N, H···O, H···Br, and Br···Br types, as confirmed by Hirshfeld analysis.[1][3] These interactions link the molecules into chains within the crystal lattice.[2]

| Parameter | Value[1][2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (No. 14) |

| a (Å) | 6.908(2) |

| b (Å) | 6.290(4) |

| c (Å) | 15.060(6) |

| β (°) | 95.57(3) |

| Molecules per unit cell (Z) | 4 |

| Table 1: Crystallographic data for this compound at 290 K. |

A comparison of key geometrical parameters from experimental X-ray data and DFT calculations shows excellent agreement, validating the computational model.

| Parameter | DFT (B3LYP/6-311++G(d,p))[1] | Experimental (Crystal)[2] |

| Bond Lengths (Å) | ||

| C–Br | 1.924 | 1.901(5) |

| C=O | 1.208 | - |

| C5–C6 | 1.488 | 1.481(7) |

| N1–C1 | 1.343 | 1.296(6) |

| **Bond Angles (°) ** | ||

| N1–C5–C6 | 115.3 | 114.8(4) |

| O1–C6–C5 | 123.7 | 123.6(5) |

| C2–C1–Br1 | 118.5 | 119.0(4) |

| Table 2: Selected calculated and experimental geometrical parameters for trans-BPCA. |

Vibrational Spectra Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides a molecular fingerprint that is highly sensitive to structure. The interpretation of these complex spectra is greatly enhanced by computational chemistry.

Theoretical Framework: DFT Calculations

The vibrational frequencies and intensities of BPCA were calculated using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory.[1][2][3] This approach provides a robust theoretical spectrum that serves as the basis for assigning the experimentally observed bands. For crystalline BPCA, fully periodic DFT calculations are employed to account for the solid-state environment and symmetry, allowing for the precise assignment of Raman active Ag and Bg modes.[5][6]

Experimental Spectra and Mode Assignment

Experimental IR and Raman spectra have been recorded for BPCA in its crystalline phase.[1][5] A key finding is that the intermolecular interactions within the crystal have only a minor effect on the intramolecular vibrational potential.[1][3][6] This is confirmed by the close resemblance of the crystalline IR spectrum to the spectrum of BPCA isolated in a cryogenic matrix, which represents the molecule free from significant intermolecular forces.[1]

| Experimental Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| FT-IR (ATR, Solid) | |

| ~3050 - 3100 | Aromatic C-H stretching |

| ~2850 | Aldehyde C-H stretching |

| ~1700 | C=O stretching of the aldehyde group |

| ~1560, 1430, 1380 | Pyridine ring stretching and deformation modes |

| ~1100 - 1200 | C-H in-plane bending |

| ~600 - 700 | C-Br stretching and ring deformation modes |

| Raman (Powder, 532 nm) | |

| ~3070 | Aromatic C-H stretching |

| ~1700 | C=O stretching |

| ~1565 | Pyridine ring stretching |

| ~1020 | Ring breathing mode |

| ~167 (Bg), 138 (Ag) | Torsion around the exocyclic C–C bond[5] |

| Table 3: Principal vibrational bands and their assignments for crystalline BPCA. |

Experimental and Computational Protocols

To ensure reproducibility and scientific rigor, the methodologies for obtaining and analyzing the data are detailed below.

Protocol 1: Spectroscopic Analysis

This protocol outlines the acquisition of FT-IR and Raman spectra from a solid sample of BPCA.

Materials:

Instrumentation:

-

FT-IR Spectrometer with an Attenuated Total Reflection (ATR) accessory (e.g., Thermo Scientific Nicolet iS5 with iD7 ATR).[1][5]

-

Raman Spectrometer (e.g., Horiba LabRam HR Evolution).[1]

Procedure:

-

Sample Preparation (FT-IR): Place a small amount of crystalline BPCA directly onto the diamond crystal of the ATR accessory. Apply pressure to ensure good contact.

-

FT-IR Spectrum Acquisition:

-

Sample Preparation (Raman): Finely grind a small amount of the crystalline material into a powder using a mortar and pestle.[1]

-

Raman Spectrum Acquisition:

Protocol 2: Computational Modeling (DFT)

This protocol describes the theoretical calculation of BPCA's structure and vibrational frequencies.

Software:

-

Gaussian 09 or a similar quantum chemistry package.[1]

Procedure:

-

Structure Input: Build the molecular structure of the trans and cis conformers of BPCA in the software's molecular editor.

-

Calculation Setup:

-

Job Execution:

-

Perform a geometry optimization (Opt) calculation to find the lowest energy structure for each conformer.

-

Following optimization, perform a frequency (Freq) calculation at the same level of theory. This computes the harmonic vibrational frequencies and IR/Raman intensities.

-

-

Analysis:

-

Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary frequencies.

-

Visualize the vibrational modes to aid in their assignment.

-

Simulate the IR and Raman spectra by convoluting the calculated frequencies and intensities with Lorentzian functions for direct comparison with experimental data.[1]

-

Caption: Workflow for the integrated spectroscopic and computational analysis of BPCA.

Conclusion

This guide has provided a detailed examination of the structural and vibrational properties of this compound. In the solid state, the molecule exists exclusively in the planar, more stable trans conformation, organized in a monoclinic crystal lattice stabilized by weak intermolecular forces. The vibrational landscape of BPCA has been thoroughly mapped through a synergistic approach combining FT-IR and Raman spectroscopy with DFT calculations. This combined methodology allows for a confident assignment of all major vibrational modes. The presented protocols offer a validated framework for researchers to replicate and build upon these findings, facilitating further exploration of BPCA in the development of advanced materials and chemical synthesis.

References

-

Brito, A.L.B., Lopes, S., Ogruc Ildiz, G., & Fausto, R. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material. Molecules, 28. Available at: [Link]

-

Zhang, H.-X., Qin, D.-B., Jing, L.-H., Gu, S.-J., & Mao, Z.-H. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, E62, o1715–o1716. Available at: [Link]

-

Lopes, S., et al. (2025). Single-Crystal Polarized Raman Spectra of this compound. Journal of Raman Spectroscopy. Available at: [Link]

-

Brito, A.L.B., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

-

Consensus. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound. Available at: [Link]

-

ResearchGate. (2025). Single‐Crystal Polarized Raman Spectra of 6‐Bromopyridine‐2‐carbaldehyde. Available at: [Link]

Sources

- 1. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. consensus.app [consensus.app]

- 5. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromopyridine-2-carbaldehyde: A Cornerstone Intermediate in Modern Synthesis

Abstract

6-Bromopyridine-2-carbaldehyde is a pivotal heterocyclic organic compound that has garnered significant attention within the scientific community.[1] Characterized by a pyridine ring functionalized with both a bromine atom and an aldehyde group, this molecule serves as a highly versatile and reactive building block in organic synthesis.[2] Its unique electronic and steric properties make it an indispensable intermediate in the development of novel pharmaceuticals, the design of complex ligands for catalysis, and the creation of advanced materials.[1][2][3] This guide provides an in-depth examination of its molecular structure, physicochemical properties, established synthetic protocols, and key applications, offering researchers and drug development professionals a comprehensive resource to leverage its full synthetic potential.

Core Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is critical for its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, making it relatively easy to handle and store.[1] Its solubility profile, which includes good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol, allows for its use in a wide array of reaction conditions.[1][4][5]

Chemical Identifiers

Proper identification is the first step in ensuring experimental reproducibility and safety. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 34160-40-2 | [2][4][6][7] |

| IUPAC Name | This compound | [6] |

| Molecular Formula | C₆H₄BrNO | [2][4][6][7] |

| Molecular Weight | 186.01 g/mol | [2][4][7][8] |

| SMILES | BrC1=CC=CC(C=O)=N1 | [6][9] |

| InChI Key | QWFHFNGMCPMOCD-UHFFFAOYSA-N | [6][8][9] |

Physical and Chemical Properties

The physical properties dictate the compound's handling, storage, and reaction setup. It is typically supplied as a white to light yellow or brown crystalline powder.[1][2][6]

| Property | Value | Source(s) |

| Appearance | White to cream to pale brown crystals or powder | [1][2][6] |

| Melting Point | 81-85 °C (lit.) | [1][4][8][10] |

| Boiling Point | 248.2 ± 20.0 °C (Predicted) | [1][5][10] |

| Density | 1.683 ± 0.06 g/cm³ (Predicted) | [1][5][10] |

| Solubility | Soluble in dichloromethane, ether, ethyl acetate, methanol. Insoluble in water. | [1][4][5] |

| Storage | 2-8°C, under inert atmosphere. | [1][2][8][10] |

Molecular Structure and Spectroscopic Analysis

The reactivity of this compound is a direct consequence of its molecular architecture. The compound is essentially planar, a structural feature confirmed by X-ray crystallography.[3][11] In the crystalline state, the molecules assume a trans conformation, where the aldehyde oxygen atom is oriented away from the pyridine nitrogen atom.[3] This planarity facilitates π-stacking interactions, while intermolecular forces are further governed by C—H···N and C—H···O contacts.[3][11]

Caption: Molecular structure of this compound.

Spectroscopic Fingerprints

Spectroscopic analysis is fundamental to confirming the identity and purity of the compound.

-

Infrared (IR) Spectroscopy : The IR spectrum is a powerful tool for identifying functional groups. Key vibrational bands for this molecule include a strong carbonyl (C=O) stretching frequency, typically around 1700 cm⁻¹, characteristic of an aromatic aldehyde. Vibrations corresponding to the C-Br stretch and the pyridine ring C=N and C=C stretches will also be prominent. Studies have detailed the vibrational spectra (both IR and Raman) for the crystalline phase and for the molecule isolated in cryogenic matrices.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show distinct signals for the three aromatic protons on the pyridine ring and a characteristic downfield signal for the aldehyde proton (-CHO), typically appearing above 9.5 ppm. The coupling patterns between the aromatic protons provide definitive evidence for the 2,6-substitution pattern.

-

¹³C NMR : The carbon NMR will display six distinct signals. The aldehyde carbon will be the most deshielded, appearing around 190 ppm. The carbon atom attached to the bromine (C6) will also show a characteristic shift, while the remaining four carbons of the pyridine ring will appear in the aromatic region.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of 186.01 g/mol .[4][7] The spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

Synthesis of this compound

The synthesis of this key intermediate is well-established, with several reliable routes available. A common and efficient laboratory- and industrial-scale method involves the selective metal-halogen exchange of 2,6-dibromopyridine followed by formylation. This approach is favored for its high yield and control.

Causality in Experimental Design

The choice of an organolithium reagent like n-butyllithium (n-BuLi) is critical. At low temperatures (e.g., below -5 °C), n-BuLi selectively deprotonates or, in this case, performs a lithium-bromine exchange at one of the two equivalent positions of 2,6-dibromopyridine. The extremely low temperature is necessary to prevent side reactions, such as attack at other positions or decomposition of the lithiated intermediate. N,N-Dimethylformamide (DMF) is then introduced as the formylating agent. The reaction is quenched with an acid, such as citric acid, to neutralize the basic reaction mixture and protonate the intermediate alkoxide to yield the final aldehyde product.[4]

Sources

- 1. Value of this compound in Organic Synthesis [hzsqchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of this compound: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 34160-40-2 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. 6-Bromopyridine-2-carboxaldehyde, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. 6-Brom-2-pyridincarboxaldehyd 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6-bromopyridine-2-carboxaldehyde [stenutz.eu]

- 10. This compound CAS#: 34160-40-2 [amp.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 6-Bromopyridine-2-carbaldehyde

Authored for Researchers, Scientists, and Professionals in Drug Development

Abstract

6-Bromopyridine-2-carbaldehyde (CAS No. 34160-40-2) is a pivotal heterocyclic building block in modern organic synthesis, particularly within pharmaceutical research and materials science.[1] Its bifunctional nature, featuring a reactive aldehyde and a versatile bromine handle on a pyridine scaffold, allows for sequential and diverse chemical modifications.[2] This guide provides an in-depth analysis of the prevalent synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the practical insights required for successful and reproducible execution. We will explore the two primary industrial routes—oxidation of 2-bromo-6-methylpyridine and regioselective formylation of 2,6-dibromopyridine—offering a comparative analysis to inform methodological choices in both research and scale-up applications.

Introduction: The Strategic Importance of this compound

This compound is a crystalline powder, typically white to light brown, with a melting point of 81-85 °C.[1] Its value in synthetic chemistry is immense, primarily serving as a key intermediate for constructing complex molecular architectures.[1][2] The aldehyde group is a versatile precursor for reactions such as condensations, reductive aminations, and additions, while the bromo-substituent is primed for a host of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This dual functionality makes it an indispensable tool for:

-

Drug Discovery: Crafting novel drug scaffolds and active pharmaceutical ingredients (APIs).[1]

-

Ligand Synthesis: Serving as a foundational precursor for sophisticated ligands, such as Tris[(pyridyl)methyl]amine (TPA) derivatives, which are vital in asymmetric catalysis and the formation of metal complexes.[1][2]

-

Materials Science: Building blocks for functional organic materials and polymers.[1]

Given its significance, a robust and scalable synthesis is paramount. This guide will dissect the most effective and commonly employed synthetic pathways.

Comparative Analysis of Synthetic Strategies

Two principal strategies dominate the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, safety considerations, and desired purity profile.

| Strategy | Starting Material | Key Transformation | Primary Advantages | Potential Challenges |

| Route A: Oxidation | 2-Bromo-6-methylpyridine | Selective oxidation of a methyl group | Atom-economical, often fewer steps. | Risk of over-oxidation to carboxylic acid, control of reaction conditions is critical. |

| Route B: Formylation | 2,6-Dibromopyridine | Halogen-metal exchange followed by formylation | High regioselectivity, often high yielding.[3] | Requires cryogenic temperatures (-15 to -78 °C), moisture-sensitive organometallic reagents.[3][4] |

Below, we delve into the mechanistic details and practical considerations of each route.

Detailed Synthetic Route A: Selective Oxidation of 2-Bromo-6-methylpyridine

This classical approach leverages the conversion of a benzylic-like methyl group on the pyridine ring directly into an aldehyde. The primary challenge is to prevent over-oxidation to the corresponding carboxylic acid, methyl 6-bromopyridine-2-carboxylate.

Mechanism & Reagent Choice

The most cited and industrially relevant method for this transformation involves a multi-step process beginning with radical bromination of the methyl group, followed by hydrolysis. A common procedure involves reacting 2-bromo-6-methylpyridine with liquid bromine to form a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[3][4] This mixture is then treated with urotropine (hexamine) in a reaction that ultimately hydrolyzes the brominated intermediates to the desired aldehyde.[3][4]

The workflow can be visualized as follows:

Caption: Workflow for the synthesis via bromination and hydrolysis.

Experimental Protocol: Bromination-Hydrolysis Route

This protocol is adapted from established industrial methods.[3][4]

Step 1: Benzylic Bromination

-

Charge a reaction vessel with 2-bromo-6-methylpyridine (1.0 eq), dichloromethane (DCM, 2 volumes), and water (2 volumes).

-

Cool the mixture to 10°C in an ice-water bath with vigorous stirring.

-

Slowly add liquid bromine (3.0 eq) dropwise, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, warm the mixture to 50°C and maintain for 10-12 hours.

-

Cool to room temperature and neutralize by adding an aqueous solution of sodium bicarbonate until the pH is 7-8.

-

Separate the organic phase, extract the aqueous phase with DCM, and combine the organic layers.

-

Wash the combined organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of mono- and di-brominated products.

Step 2: Hydrolysis via Sommelet Reaction Principle

-

To the crude mixture from Step 1 (1.0 eq), add ethanol (4 volumes) and urotropine (2.0 eq).

-

Heat the mixture to 40°C and stir for 12 hours.

-

Cool to room temperature and add acetic acid (2 volumes) followed by concentrated sulfuric acid (approx. 0.14 volumes).

-

Heat the reaction to 90°C for 1-3 hours.

-

Cool the reaction mixture to 5°C to precipitate the product.

-

Filter the solid, wash the filter cake with cold isopropyl ether, and recrystallize from an ethanol/water mixture to afford this compound as a white to yellow solid.

Trustworthiness & Self-Validation:

-

Bromination Monitoring: The reaction progress in Step 1 can be monitored by TLC or GC-MS to observe the consumption of the starting material. The deep red-brown color of bromine should fade as it is consumed.

-

Hydrolysis Endpoint: The formation of the aldehyde in Step 2 can be tracked by TLC. The product is a solid that will precipitate upon cooling, providing a clear visual endpoint. A successful reaction yields a two-step total yield of approximately 60-70%.[3]

Detailed Synthetic Route B: Regioselective Formylation of 2,6-Dibromopyridine

This elegant approach relies on the selective activation of one bromine atom on the 2,6-dibromopyridine ring through a halogen-metal exchange, followed by quenching the resulting organometallic intermediate with an electrophilic formyl source like N,N-dimethylformamide (DMF).

Mechanism & Reagent Choice

The key to this synthesis is achieving selective mono-lithiation. The C2 position of the pyridine ring is more acidic than the C3 or C4 positions, and the presence of two electron-withdrawing bromine atoms further facilitates deprotonation or exchange. Using a strong lithium base like n-butyllithium (n-BuLi) at low temperatures preferentially forms the 6-bromo-2-lithiopyridine intermediate. This highly reactive species is then trapped with DMF.

Caption: Reaction mechanism for the formylation of 2,6-dibromopyridine.

Experimental Protocol: Halogen-Metal Exchange and Formylation

This protocol is based on a high-yield procedure suitable for large-scale synthesis.[3]

-

To a dry reaction vessel under a nitrogen atmosphere, add anhydrous toluene and cool to -15°C.

-

Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes, 0.73 eq) while maintaining the temperature below 0°C.

-

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous toluene (heating gently if necessary) and add this solution dropwise to the n-BuLi mixture, keeping the internal temperature below -5°C.

-

Stir the resulting suspension at -15°C for 45 minutes. Reaction completion can be monitored by quenching a small aliquot in 20% aqueous citric acid and analyzing by TLC.

-

In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) in anhydrous toluene and cool it to -15°C.

-

Transfer the organolithium suspension from step 4 into the DMF solution via cannula, ensuring the temperature does not exceed 5°C.

-

Stir for an additional 45 minutes after the transfer is complete.

-

Quench the reaction by transferring the mixture into a vigorously stirred solution of citric acid in water.

-

Separate the organic layer, wash sequentially with water and saturated brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield this compound. The product is often obtained in high yield (~90%) and purity.[3]

Trustworthiness & Self-Validation:

-

Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be oven-dried, and all solvents must be anhydrous. The reaction should be performed under an inert atmosphere (nitrogen or argon).

-

Temperature Control: Maintaining the specified low temperatures is critical to prevent side reactions, such as the formation of symmetrical bipyridines or reaction at the wrong position. A calibrated low-temperature thermometer is essential.

-

Visual Cues: The formation of the organolithium species often results in a fine white to gray suspension.[3] The quench with citric acid should be exothermic and carefully controlled.

Purification and Characterization

-

Purification: For most applications, the product obtained from the formylation route (Route B) is of sufficient purity after the aqueous workup.[3] If further purification is needed, recrystallization from an ethanol/water mixture or chromatography on silica gel (using a gradient of ethyl acetate in heptane or hexane) is effective.

-

Characterization: The identity and purity of this compound should be confirmed by standard analytical techniques.

-

¹H NMR: The spectrum will show characteristic signals for the aldehyde proton (~10 ppm) and the three aromatic protons on the pyridine ring.

-

¹³C NMR: Will show the carbonyl carbon (~193 ppm) and the carbons of the pyridine ring.

-

Mass Spectrometry: Will confirm the molecular weight of 186.01 g/mol and the characteristic isotopic pattern for a monobrominated compound.[1][5]

-

Melting Point: A sharp melting point between 81-85 °C is indicative of high purity.[1]

-

Safety Considerations

-

Bromine: Liquid bromine is highly corrosive, toxic, and volatile. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using syringe and cannula techniques.

-

Solvents: Dichloromethane is a suspected carcinogen. Toluene and other organic solvents are flammable. Handle with appropriate care and ventilation.

Conclusion

The synthesis of this compound is a well-established process critical to the advancement of pharmaceutical and materials chemistry. The choice between the oxidative pathway starting from 2-bromo-6-methylpyridine and the formylation of 2,6-dibromopyridine depends on factors of scale, safety infrastructure, and starting material cost. The formylation route often provides higher yields and purity directly from the reaction workup but requires stringent control over anhydrous and cryogenic conditions.[3] In contrast, the oxidative route may be more forgiving in terms of moisture but requires careful control to avoid side products. Both methods, when executed with precision, provide reliable access to this invaluable synthetic intermediate.

References

- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.

- ChemicalBook. This compound synthesis.

- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97%. Product Page.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyridine Aldehydes in Modern Organic Synthesis.

- Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

- ChemicalBook. This compound | 34160-40-2.

- Santa Cruz Biotechnology. 6-Bromopyridine-2-carboxaldehyde | CAS 34160-40-2.

Sources

Introduction: The Strategic Importance of 6-Bromopyridine-2-carbaldehyde

An In-depth Technical Guide to the Synthesis of 6-Bromopyridine-2-carbaldehyde

This compound (CAS No. 34160-40-2) is a cornerstone intermediate in modern organic synthesis, prized for its unique bifunctional architecture.[1][2][3][4][5] The presence of a nucleophilic aldehyde and an electrophilic C-Br bond on the same pyridine scaffold provides chemists with orthogonal handles for molecular elaboration. This versatility makes it an indispensable building block in diverse fields, including pharmaceutical development for creating novel drug scaffolds, the synthesis of sophisticated ligands for asymmetric catalysis, and the construction of advanced materials.[1][3][6]

The strategic placement of these functional groups allows for a multitude of transformations, such as nucleophilic additions, condensations, and transition-metal-catalyzed cross-coupling reactions.[6] However, the synthesis of this valuable intermediate is not without its challenges. The electron-deficient nature of the pyridine ring and the potential for competing side reactions necessitate carefully designed synthetic strategies. This guide provides an in-depth analysis of the most prevalent and effective synthesis pathways, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly approached from two distinct retrosynthetic perspectives: the functionalization of a pre-brominated pyridine core or the direct formylation of a dibrominated precursor. Each strategy carries its own set of advantages concerning scalability, reagent accessibility, and reaction control.

Caption: High-level overview of synthetic approaches.

Pathway 1: Oxidation of 2-Bromo-6-methylpyridine

This route is a frequently employed industrial method, leveraging the relatively inexpensive and commercially available starting material, 2-bromo-6-methylpyridine. The core transformation involves the selective oxidation of the methyl group to an aldehyde.

Causality and Mechanistic Insight

A direct, single-step oxidation of the methyl group is challenging. Therefore, a more robust two-step sequence is typically employed. First, the methyl group undergoes free-radical bromination to form a mixture of 2-bromo-6-(bromomethyl)pyridine and 2-bromo-6-(dibromomethyl)pyridine.[7] The dibromomethyl intermediate is the key species, as its subsequent hydrolysis readily yields the aldehyde. This hydrolysis is often accomplished via a modified Sommelet reaction, using urotropine (hexamethylenetetramine) followed by acidic workup.[8] The urotropine forms a quaternary ammonium salt which, upon hydrolysis, releases the aldehyde. This method is advantageous for its operational simplicity and cost-effectiveness, making it suitable for large-scale production.[8]

Caption: Workflow for the oxidation of 2-bromo-6-methylpyridine.

Experimental Protocol

This protocol is adapted from patent literature and should be performed by qualified personnel with appropriate safety precautions, particularly when handling liquid bromine.[7][8]

Step 1: Bromination of 2-Bromo-6-methylpyridine

-

Charge a reaction flask with 2-bromo-6-methylpyridine (1.0 eq), dichloromethane (DCM), and water.

-

Cool the mixture to 10-15 °C in an ice-water bath with vigorous stirring.

-

Slowly add liquid bromine (2.5-3.0 eq) dropwise, ensuring the internal temperature does not exceed 20 °C.

-

After the addition is complete, warm the reaction to 50 °C and maintain for several hours until TLC or GC-MS analysis indicates consumption of the starting material.

-

Cool the reaction, separate the organic layer, and wash it with a sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield a mixture of brominated intermediates. This mixture is often used in the next step without further purification.

Step 2: Aldehyde Formation

-

Dissolve the crude intermediate mixture from Step 1 in ethanol.

-

Add urotropine (2.0 eq) to the solution and heat to approximately 40 °C for 12 hours.[7]

-

Cool the reaction mixture to room temperature and add acetic acid and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to 90 °C for 1-2 hours to facilitate hydrolysis.

-

Cool the reaction to 5 °C to precipitate the product. Filter the solid and wash with a cold non-polar solvent like isopropyl ether.

-

The crude solid can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white to light yellow solid.[7]

| Parameter | Value/Condition | Source |

| Starting Material | 2-Bromo-6-methylpyridine | [7][8] |

| Key Reagents | Liquid Bromine, Urotropine, Acetic Acid | [7][8] |

| Overall Yield | ~65-70% | [7] |

| Purity | >99% after recrystallization | [7] |

| Scalability | High; suitable for industrial production | [8] |

Pathway 2: Oxidation of (6-Bromopyridin-2-yl)methanol

This pathway offers a milder and often more selective alternative, proceeding via the stable alcohol intermediate, (6-bromopyridin-2-yl)methanol.[9][10] This alcohol can be synthesized or is commercially available. The critical step is the selective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid or affecting the C-Br bond.

Causality and Mechanistic Insight

Modern organic synthesis provides a toolkit of mild oxidizing agents that are ideal for this transformation. The two most reliable and widely adopted methods are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

-

Dess-Martin Oxidation: This method employs a hypervalent iodine(V) reagent, Dess-Martin Periodinane. The reaction proceeds under neutral and mild conditions, typically at room temperature in chlorinated solvents.[11][12] Its high selectivity for primary alcohols, rapid reaction times, and non-toxic byproducts make it a laboratory favorite, especially for sensitive substrates.[13]

-

Swern Oxidation: This classic method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[14][15] The reaction is renowned for its broad functional group tolerance and clean conversion.[16][17] The primary challenges are the strict requirement for low temperatures to prevent side reactions and the production of the notoriously malodorous byproduct, dimethyl sulfide.[14][15]

Caption: Mild oxidation routes from the corresponding alcohol.

Comparative Data: DMP vs. Swern Oxidation

| Feature | Dess-Martin (DMP) Oxidation | Swern Oxidation |

| Activating Agent | Dess-Martin Periodinane (hypervalent iodine) | Oxalyl Chloride / TFAA |

| Solvent | Dichloromethane (DCM), Chloroform | Dichloromethane (DCM) |

| Temperature | Room Temperature | -78 °C to 0 °C |

| Advantages | Mild, neutral conditions; rapid; easy workup; no toxic metals.[11][13] | Excellent functional group tolerance; high yields; avoids over-oxidation.[14][16] |

| Disadvantages | Reagent can be explosive under certain conditions; relatively expensive.[18] | Requires cryogenic temperatures; produces malodorous dimethyl sulfide; sensitive to water.[14][15] |

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

-

Dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.1-1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 1-3 hours, monitoring progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously for 15-20 minutes until the layers are clear.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to obtain the pure aldehyde.

Protocol 2: Swern Oxidation

-

In a three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by the dropwise addition of anhydrous DMSO (2.2 eq). Stir for 15 minutes.

-

Add a solution of (6-bromopyridin-2-yl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

-

Add triethylamine (Et₃N, 5.0 eq) dropwise, and stir for an additional 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Pathway 3: Organometallic Formylation of 2,6-Dibromopyridine

This elegant laboratory-scale synthesis utilizes organometallic chemistry to directly introduce the formyl group onto the pyridine ring. It is particularly effective for producing the target compound with high regioselectivity.

Causality and Mechanistic Insight

The key to this pathway is a selective lithium-halogen exchange. At cryogenic temperatures (-78 °C), reacting 2,6-dibromopyridine with one equivalent of an organolithium reagent, such as n-butyllithium, results in the formation of a 2-lithio-6-bromopyridine intermediate.[19] The extreme cold is critical to prevent side reactions, including dialithiation or attack at other positions. This highly nucleophilic organolithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[3][19] An acidic workup hydrolyzes the resulting tetrahedral intermediate to furnish the desired aldehyde. This method's precision is its greatest strength, but its reliance on pyrophoric reagents and cryogenic conditions makes it less amenable to industrial scale-up.[20]

Caption: Organometallic formylation workflow.

Experimental Protocol

This protocol involves pyrophoric and moisture-sensitive reagents and must be conducted under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware.[3][19]

-

Dissolve 2,6-dibromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried, three-necked flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq, typically 1.6 M or 2.5 M in hexanes) dropwise over 1.5 hours, maintaining the temperature at -78 °C.[19]

-

Stir the resulting mixture for an additional 5-10 minutes at -78 °C.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.1 eq) dropwise, again ensuring the temperature does not rise.

-

Continue stirring at -78 °C for 1.5 hours.[19]

-

Allow the reaction to warm to approximately -25 °C and then quench by adding 6N hydrochloric acid.[19]

-

Warm the mixture to room temperature. Extract the aqueous phase three times with diethyl ether.

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by trituration with pentane or by column chromatography to yield the final product.[19]

| Parameter | Value/Condition | Source |

| Starting Material | 2,6-Dibromopyridine | [3][19] |

| Key Reagents | n-Butyllithium, N,N-Dimethylformamide (DMF) | [3][19] |

| Critical Condition | -78 °C | [19] |

| Yield | ~70-80% | [19] |

| Scalability | Low; best suited for laboratory scale | [20] |

Conclusion and Pathway Selection

The synthesis of this compound can be achieved through several robust and reliable methods. The optimal choice is dictated by the specific requirements of the project, including scale, cost, available equipment, and safety infrastructure.

| Pathway | Starting Material | Scalability | Key Advantages | Key Disadvantages |

| 1. Methyl Group Oxidation | 2-Bromo-6-methylpyridine | High | Cost-effective; industrially proven.[8] | Use of hazardous liquid bromine; moderate yields. |

| 2. Alcohol Oxidation | (6-Bromopyridin-2-yl)methanol | Medium | Very mild conditions; high yields; high purity.[11][14] | More expensive starting material or extra synthetic step. |

| 3. Organometallic Formylation | 2,6-Dibromopyridine | Low | High selectivity; excellent yields.[19] | Requires cryogenic temperatures and pyrophoric reagents; difficult to scale.[20] |

For large-scale industrial campaigns, the oxidation of 2-bromo-6-methylpyridine remains the most economically viable route. For medicinal chemistry programs or laboratory-scale synthesis where substrate sensitivity and purity are paramount, the oxidation of (6-bromopyridin-2-yl)methanol using DMP or Swern conditions is the superior choice. The organometallic formylation route serves as an excellent, high-yielding option for small-scale preparations when the necessary equipment and expertise for handling organolithium reagents are available.

References

- SACH. (2025, September 5). Research Value of this compound in Organic Synthesis.

- ChemicalBook. This compound synthesis.

- Sigma-Aldrich. 6-Bromo-2-pyridinecarboxaldehyde 97%. Product Page.

- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyridine Aldehydes in Modern Organic Synthesis.

- Google Patents. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof.

- PrepChem.com. Synthesis of 6-Bromo-2-formyl-pyridine.

- HETEROCYCLES, Vol. 83, No. 9, 2011. Synthesis of Substituted 2-Bromopyridine Aldehydes.

- Benchchem. The Emergence of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.

- ChemicalBook. This compound.

- Wikipedia. Dess–Martin oxidation.

- ACS Catalysis. (2021). Mechanistic Guidance Leads to Enhanced Site-Selectivity in C–H Oxidation Reactions Catalyzed by Ruthenium bis(Bipyridine) Complexes.

- Merck Millipore. Dess–Martin Periodinane (DMP).

- Chemistry Steps. Dess–Martin periodinane (DMP) oxidation.

- PubMed Central (PMC). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

- Organic Chemistry Portal. Dess-Martin Oxidation.

- ChemicalBook. 2-Bromo-6-methylpyridine synthesis.

- ResearchGate. (PDF) this compound phenylhydrazone.

- ChemSpider Synthetic Pages. Preparaton of the Dess-Martin Periodinane.

- Wikipedia. Swern oxidation.

- Organic Syntheses. 2-bromopyridine.

- Organic Chemistry Portal. Swern Oxidation.

- Santa Cruz Biotechnology. 6-Bromopyridine-2-carboxaldehyde.

- Benchchem. Technical Support Center: Bromination of 2-Bromo-6-methylpyridine.

- ChemBK. 6-bromo-pyridine-2-carboxaldehyde.

- Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands.

- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.

- Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones.

- Wikipedia. 2-Bromopyridine.

- gChem Global. Swern Oxidation.

- Thermo Fisher Scientific. 2-Bromopyridine-5-carboxaldehyde, 95%.

- YouTube. Swern Oxidation - Organic Chemistry, Reaction Mechanism.

- MedChemExpress. 2-Bromo-6-(hydroxymethyl)pyridine.

- Labchem. 2-Bromo-6-(hydroxymethyl)pyridine, 96%.

- ResearchGate. (PDF) 2-Bromo-3-hydroxy-6-methylpyridine.

- ResearchGate. (PDF) this compound.

- Sigma-Aldrich. 2-Bromo-6-methylpyridine 98%. Product Page.

- Thermo Fisher Scientific. 2-Bromo-6-(hydroxymethyl)pyridine, 96%.

- Georgia Southern University. "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman.

- MDPI. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese.

Sources

- 1. Value of this compound in Organic Synthesis [hzsqchem.com]

- 2. 6-溴-2-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 34160-40-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. chembk.com [chembk.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. CN109879815B - 2-bromo-6-aldehyde pyridine and preparation method thereof - Google Patents [patents.google.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-Bromo-6-(hydroxymethyl)pyridine, 96% [labchem.co.za]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Swern oxidation - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Swern Oxidation [organic-chemistry.org]

- 17. gchemglobal.com [gchemglobal.com]

- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 19. prepchem.com [prepchem.com]

- 20. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 6-Bromopyridine-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 6-Bromopyridine-2-carbaldehyde

This compound is a pivotal heterocyclic building block in modern chemistry. Its unique structure, featuring a pyridine ring functionalized with both a bromine atom and an aldehyde group, makes it a versatile precursor in the synthesis of complex molecules, including porphyrins, luminescent complexes, and ligands for transition metal catalysts.[1] Given its role in the creation of high-value compounds, rigorous verification of its structure and purity is not merely a procedural step but a fundamental requirement for reproducible and reliable downstream applications.

This guide provides an in-depth analysis of the core spectroscopic techniques used to characterize this compound. Moving beyond a simple presentation of data, we will delve into the causality behind the experimental protocols, offering field-proven insights to ensure the acquisition of high-fidelity, self-validating analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone for unambiguous structure elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound (C₆H₄BrNO), both ¹H and ¹³C NMR are indispensable.

Expert Rationale for Experimental Design

The choice of solvent and internal standard is critical for acquiring meaningful NMR data. Deuterated chloroform (CDCl₃) is an excellent choice as it readily dissolves the compound, an off-white to light yellow solid[2], and its residual solvent peak does not interfere with key analyte signals. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak outside the typical spectral region of organic compounds. A concentration of 10-20 mg/mL is generally sufficient for obtaining a high signal-to-noise ratio on a standard 400 or 500 MHz spectrometer.

Workflow for NMR Data Acquisition & Processing

Caption: Standard workflow for ATR-FTIR analysis.

IR Data Summary

The IR spectrum provides a molecular fingerprint, with characteristic absorptions for key bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Aromatic (Pyridine Ring) |